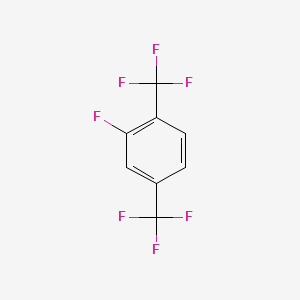
2,5-Bis(trifluoromethyl)fluorobenzene
Descripción general
Descripción
2,5-Bis(trifluoromethyl)fluorobenzene, also known as BTF, is a chemical compound with the chemical formula C8H2F6. It has a molecular weight of 232.1 g/mol . The compound contains two fluoromethyl groups which have a strong electron-withdrawing effect, reducing the electron delocalization of the π orbital on the fully conjugated polymer backbone .
Synthesis Analysis
The synthesis of compounds similar to this compound has been reported in the literature . For instance, 1,4-Bis(trifluoromethyl)benzene has been used as a new acceptor for the design and synthesis of emitters exhibiting efficient thermally activated delayed fluorescence . Another study reported the solvent-controlled base-free synthesis of bis(trifluoromethyl)-cyclopropanes and -pyrazolines via cycloaddition of 2-trifluoromethyl-1,3-enynes with 2,2,2-trifluorodiazoethane .
Molecular Structure Analysis
The molecular structure of this compound is characterized by the presence of two fluoromethyl groups attached to a benzene ring. These groups have a strong electron-withdrawing effect, which reduces the electron delocalization of the π orbital on the fully conjugated polymer backbone .
Physical And Chemical Properties Analysis
This compound has a molecular weight of 232.1 g/mol . The presence of two fluoromethyl groups in the compound leads to a strong electron-withdrawing effect .
Aplicaciones Científicas De Investigación
Imaging and Tracer Studies
2,5-Bis(trifluoromethyl)fluorobenzene and its derivatives have been explored in imaging and tracer studies. For instance, fluorine-18-labeled estrogens, synthesized using reactive trifluoromethane sulfonate precursors, exhibited high affinity for the estrogen receptor and selective uptake in target tissues like the uterus in immature rats, showing potential as tracers in nuclear medicine (Kiesewetter et al., 1984). Similarly, 5-(2'-[18F]Fluoroethyl)flumazenil, a fluorine-18-labeled analogue of the benzodiazepine antagonist flumazenil, showed rapid localization within benzodiazepine receptor-rich cerebral tissues in baboons, suggesting its utility in positron emission tomography (PET) imaging for evaluating central benzodiazepine receptor binding (Moerlein & Perlmutter, 1992).
Anti-Tumor and Anti-Proliferative Studies
Compounds related to this compound have shown anti-tumor and anti-proliferative properties. For instance, Bis(p-fluorobenzyl)trisulfide (BFTS) demonstrated broad anti-proliferative activity and in vivo anti-tumor efficacy in human xenograft mice models. Its major metabolite in blood, bis(p-fluorobenzyl)disulfide (BFDS), and the procedures for the stable storage and treatment of blood samples containing BFTS were established, aiding in the study of its concentration-time curves in rat blood (Gu et al., 2008). Additionally, the synthesis of carbamate analogues of 2, 5-bis(4-amidinophenyl)furan (1) and their evaluation as prodrugs against Pneumocystis carinii pneumonia (PCP) in an immunosuppressed rat model highlighted the potential of these compounds in treating PCP, with some analogues showing better activity than the parent drug (Rahmathullah et al., 1999).
Neurodegenerative Disease Studies
In neurodegenerative disease research, (trans,trans)‐1‐fluoro‐2,5‐bis(3‐hydroxycarbonyl‐4‐hydroxy)styrylbenzene (FSB), a fluorescent Congo red derivative, was shown to label tau inclusions in tissue sections from a mouse line transgenic for human P301S tau and in cases of familial frontotemporal dementia and sporadic Pick's disease. This finding indicated the potential use of FSB in detecting filamentous tau in vivo (Velasco et al., 2008).
Anti-Inflammatory Studies
N‐substituted 3,5‐bis(2‐(trifluoromethyl)benzylidene)piperidin‐4‐one derivatives were synthesized and evaluated for their anti‐inflammatory activities. Some compounds displayed potent anti‐inflammatory activity by inhibiting lipopolysaccharide (LPS)‐stimulated tumor necrosis factor (TNF)‐α, interleukin‐6 (IL‐6), IL‐1β, prostaglandin E2 (PGE2), and nitric oxide (NO) production in RAW 264.7 cells, presenting themselves as valuable leads for new anti‐inflammatory drugs (Xie et al., 2017).
Miscellaneous Studies
The molecule and its derivatives have also been investigated in various other contexts, such as in the synthesis of a new class of anorectic agents, where 1,3-bis[2-cyano-5-(trifluoromethyl)phenyl]triazene was particularly effective in causing weight loss in rats, dogs, and squirrel monkeys (Hill et al., 1983), and in the study of carcinogenic activities of derivatives of fluorene and biphenyl, where fluorine derivatives served as probes for active sites in 2-acetylaminofluorene (Miller et al., 1962).
Mecanismo De Acción
Target of Action
Compounds with similar structures have been used in the design and synthesis of emitters exhibiting thermally activated delayed fluorescence .
Biochemical Pathways
Similar compounds have been involved in reactions at the benzylic position .
Pharmacokinetics
The compound’s physical properties such as boiling point and density could potentially influence its pharmacokinetic profile.
Result of Action
Similar compounds have shown to lead to significantly more transparent polyimide films compared to those with methyl substituents .
Propiedades
IUPAC Name |
2-fluoro-1,4-bis(trifluoromethyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3F7/c9-6-3-4(7(10,11)12)1-2-5(6)8(13,14)15/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KAGRJEBZBWYSJK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(F)(F)F)F)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3F7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Dimethyl[2-methyl-1-({[4-(3-methylbutoxy)phenyl]methyl}amino)propan-2-yl]amine](/img/structure/B1437150.png)
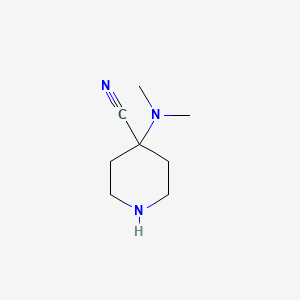
![Methyl (2S,4S)-4-([1,1'-biphenyl]-2-yloxy)-2-pyrrolidinecarboxylate](/img/structure/B1437154.png)
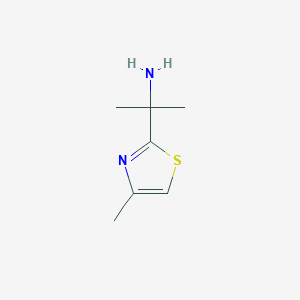


![6-[(Cyclopropylmethyl)amino]pyridine-3-carboxylic acid](/img/structure/B1437162.png)
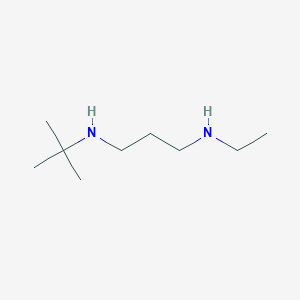
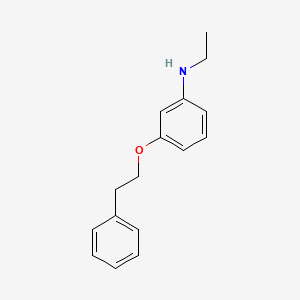
![N-[3-(2-Ethoxyethoxy)benzyl]-2,5-dimethoxyaniline](/img/structure/B1437166.png)
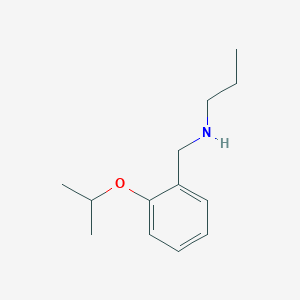
![{[4-(4H-1,2,4-Triazol-4-YL)phenyl]amino}-acetic acid](/img/structure/B1437171.png)

![N-[3-(2-Chlorophenyl)propyl]-3-(2-methoxyethoxy)-aniline](/img/structure/B1437173.png)